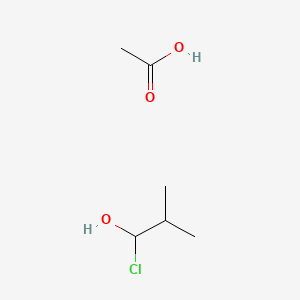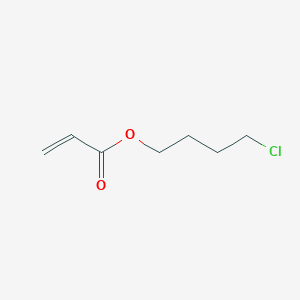
4-Chlorobutyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobutyl acrylate is an organic compound with the molecular formula C7H11ClO2. It is a colorless liquid that is used primarily in the production of polymers and copolymers. These materials are utilized in various applications, including adhesives, coatings, and sealants.
准备方法
Synthetic Routes and Reaction Conditions: 4-Chlorobutyl acrylate can be synthesized through the esterification of acrylic acid with 4-chlorobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: 4-Chlorobutyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization: The acrylate group allows the compound to undergo polymerization, forming long-chain polymers and copolymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to replace the chlorine atom with other functional groups.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Major Products Formed:
Polymers and Copolymers: These are the primary products formed from the polymerization of this compound, used in various industrial applications.
科学研究应用
4-Chlorobutyl acrylate has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is utilized in the development of biocompatible materials for medical applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and tissue engineering.
Industry: It is widely used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance .
作用机制
The mechanism of action of 4-chlorobutyl acrylate primarily involves its ability to undergo polymerization. The acrylate group in the compound reacts with initiators to form free radicals, which then propagate the polymerization process. This results in the formation of long-chain polymers with desired properties.
相似化合物的比较
Butyl Acrylate: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl Acrylate: Another similar compound, but with an ethyl group instead of a butyl group, resulting in different physical properties.
Methyl Acrylate: Contains a methyl group, making it more volatile and less suitable for certain applications compared to 4-chlorobutyl acrylate.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which allows for additional chemical modifications through substitution reactions. This makes it a versatile compound in the synthesis of specialized polymers and copolymers.
属性
CAS 编号 |
2206-87-3 |
|---|---|
分子式 |
C7H11ClO2 |
分子量 |
162.61 g/mol |
IUPAC 名称 |
4-chlorobutyl prop-2-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-2-7(9)10-6-4-3-5-8/h2H,1,3-6H2 |
InChI 键 |
MSZCRKZKNKSJNU-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



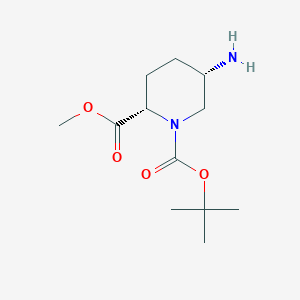
![(6R,7R)-7-[[2-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12283405.png)
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
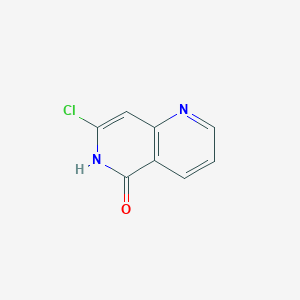
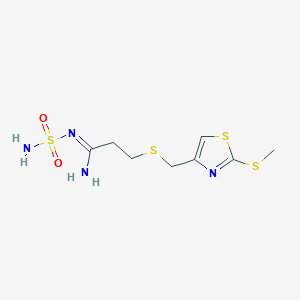
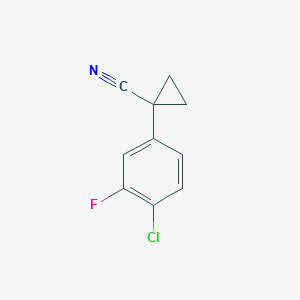


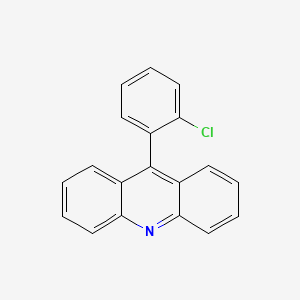
![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)
![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)

